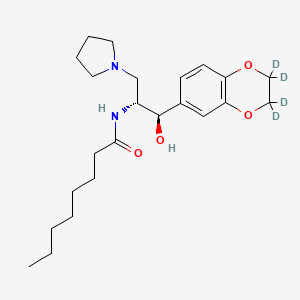

Eliglustat-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H36N2O4 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-pyrrolidin-1-yl-1-(2,2,3,3-tetradeuterio-1,4-benzodioxin-6-yl)propan-2-yl]octanamide |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i14D2,15D2 |

InChI Key |

FJZZPCZKBUKGGU-WZDONLKGSA-N |

Isomeric SMILES |

[2H]C1(C(OC2=C(O1)C=CC(=C2)[C@H]([C@@H](CN3CCCC3)NC(=O)CCCCCCC)O)([2H])[2H])[2H] |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Synthesis of Eliglustat-d4

This technical guide provides a detailed overview of the chemical properties, synthesis, and mechanism of action of this compound, a deuterated analog of the Gaucher disease therapeutic, Eliglustat. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Properties of this compound

This compound is a stable, isotopically labeled form of Eliglustat, which is a specific and potent inhibitor of glucosylceramide synthase.[1] The incorporation of deuterium atoms makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.[1][]

| Property | Value | Reference |

| Chemical Name | N-((1R,2R)-1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl-2,2,3,3-D4)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide | [5] |

| CAS Number | 1628700-81-1 | [5] |

| Molecular Formula | C23H32D4N2O4 | [5] |

| Molecular Weight | 408.57 g/mol | [5] |

| Synonyms | Genz 99067-d4 | [1] |

Mechanism of Action of Eliglustat

Eliglustat is a substrate reduction therapy for Gaucher disease type 1.[3][6] Gaucher disease is a genetic disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucocerebroside in lysosomes.[3] Eliglustat functions by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucocerebroside from ceramide and UDP-glucose.[3][4][6] This inhibition reduces the overall production of glucocerebroside, thereby alleviating its accumulation and mitigating the symptoms of the disease.[3]

Caption: Mechanism of action of Eliglustat in Gaucher disease.

Synthesis of this compound

The synthesis of this compound involves similar methodologies to the synthesis of unlabeled Eliglustat, with the key difference being the use of a deuterated starting material. Several synthetic routes for Eliglustat have been reported, often starting from D-serine or 1,4-benzodioxan-6-carbaldehyde.[7][8] A highly diastereoselective total synthesis of Eliglustat has been accomplished starting from readily available D-serine.[7] Another approach involves an asymmetric synthesis starting from 2,3-dihydrobenzo[b][3][4]dioxine-6-carbaldehyde, utilizing key steps like Sharpless asymmetric dihydroxylation and a stereoselective amination reaction.[8]

For the synthesis of this compound, a deuterated version of 2,3-dihydrobenzo[b][3][4]dioxine-6-carbaldehyde would be employed at the beginning of the synthetic process.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Eliglustat, which would be adapted for the d4 version by using a deuterated precursor.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The analysis of Eliglustat and its deuterated analog in biological matrices or as a pure substance typically involves chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general representation and may require optimization for specific applications.

Objective: To determine the purity of an this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 264 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.

-

Methodologies such as 2D Nuclear Magnetic Resonance (2D-NMR) and High-Resolution Mass Spectrometry (HRMS) are also employed to elucidate the structure and confirm the identity of Eliglustat and its metabolites.[9][10]

Pharmacokinetics and Metabolism

Eliglustat is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4.[3][4] A patient's CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, or ultra-rapid) significantly influences the drug's efficacy and is typically determined before starting treatment to optimize dosing.[3][11] Following a single radiolabeled dose of eliglustat, the majority is excreted in the urine (41.8%) and feces (51.4%) as metabolites.[9]

| Pharmacokinetic Parameter | Value (in CYP2D6 Extensive Metabolizers) | Reference |

| Tmax (median) | 1.5 - 2 hours | [12] |

| Elimination Half-life | ~4 - 7 hours | [9] |

| Volume of Distribution (IV) | 835 L | [4] |

| Plasma Protein Binding | 76% - 83% | [4] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Eliglustat D4 | CAS No- 1628700-81-1 | Simson Pharma Limited [simsonpharma.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation [zenodo.org]

- 11. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Eliglustat-d4 as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioanalytical research and drug development, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the quantification of small molecules in complex biological matrices. This technical guide provides a comprehensive overview of the application of Eliglustat-d4 as a SIL-IS for the accurate quantification of eliglustat, a potent inhibitor of glucosylceramide synthase used in the treatment of Gaucher disease type 1.

This compound, a deuterium-labeled analog of eliglustat, serves as an ideal internal standard due to its chemical and physical similarities to the analyte of interest. Its use helps to mitigate variability introduced during sample preparation, chromatography, and ionization, thereby ensuring robust and reliable bioanalytical data. This guide will delve into the core principles of its application, detailed experimental protocols, and the expected performance characteristics of a validated bioanalytical method.

Core Principles of Stable Isotope-Labeled Internal Standards

The fundamental principle behind the use of a SIL-IS is that it behaves nearly identically to the unlabeled analyte throughout the analytical process. Co-elution during chromatography and similar ionization efficiency in the mass spectrometer source allow for the correction of analytical variability. The mass difference between the analyte and the SIL-IS, due to the incorporation of stable isotopes (in this case, deuterium), allows for their distinct detection by the mass spectrometer. This ratiometric analysis of the analyte to the SIL-IS provides a highly precise and accurate measurement of the analyte concentration, independent of sample-to-sample variations in extraction recovery or matrix effects.

Bioanalytical Method Using this compound

The quantification of eliglustat in biological matrices such as plasma is typically achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The following sections detail a representative experimental protocol and the expected validation parameters.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for the extraction of eliglustat from plasma samples.

-

Step 1: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

-

Step 2: Add 20 µL of the working solution of this compound (internal standard).

-

Step 3: Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Step 4: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Step 5: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 6: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Step 7: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Step 8: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Step 9: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

-

UPLC System: A Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.40 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of eliglustat in rat plasma. While the following data was generated using a structural analog as an internal standard, it is representative of the performance expected when using this compound.

Table 1: Linearity and Mass Spectrometric Parameters

| Parameter | Eliglustat | This compound (Internal Standard) |

| Linearity Range | 1 - 500 ng/mL | N/A |

| Correlation Coefficient (r²) | > 0.99 | N/A |

| Precursor Ion (m/z) | 405.4 | 409.4 (projected) |

| Product Ion (m/z) | 84.1 | 88.1 (projected) |

Note: The precursor and product ions for this compound are projected based on the addition of four deuterium atoms to the parent molecule and a common fragmentation pathway. These would need to be confirmed experimentally.

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| Lower Limit of Quantification (LLOQ) | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low Quality Control (LQC) | 3 | < 15 | ± 15 | < 15 | ± 15 |

| Medium Quality Control (MQC) | 50 | < 15 | ± 15 | < 15 | ± 15 |

| High Quality Control (HQC) | 400 | < 15 | ± 15 | < 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| Quality Control Sample | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low Quality Control (LQC) | 3 | > 85 | 85 - 115 |

| Medium Quality Control (MQC) | 50 | > 85 | 85 - 115 |

| High Quality Control (HQC) | 400 | > 85 | 85 - 115 |

Mandatory Visualizations

Glycosphingolipid Synthesis Pathway and Eliglustat's Mechanism of Action

Caption: Mechanism of action of Eliglustat in the glycosphingolipid synthesis pathway.

Experimental Workflow for Bioanalytical Sample Analysis

Caption: A typical experimental workflow for the bioanalysis of eliglustat in plasma.

Simplified Synthetic Pathway of Eliglustat

Caption: A simplified representation of a synthetic route to Eliglustat.

Conclusion

This compound is an essential tool for the accurate and precise quantification of eliglustat in biological matrices. Its use as a stable isotope-labeled internal standard in UPLC-MS/MS methods allows for the correction of analytical variability, leading to high-quality data that is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The detailed protocols and expected validation parameters provided in this guide serve as a valuable resource for researchers and scientists involved in the development and application of bioanalytical methods for eliglustat. The adherence to rigorous validation procedures ensures the reliability and reproducibility of the analytical data, which is fundamental to the successful progression of drug development programs.

The Pharmacokinetics of Deuterium-Labeled Eliglustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It is primarily metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), leading to significant inter-individual variability in drug exposure.[1][2] Deuterium labeling, a strategy known to alter the metabolic profiles of drugs, presents a compelling opportunity to improve the pharmacokinetic properties of Eliglustat.[3] This technical guide provides a comprehensive overview of the known pharmacokinetics of Eliglustat and explores the anticipated effects of deuterium labeling. It also outlines detailed experimental protocols for the preclinical and clinical evaluation of a deuterated Eliglustat analog.

Introduction to Eliglustat and the Rationale for Deuterium Labeling

Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues.[4] Eliglustat, a glucosylceramide synthase inhibitor, reduces the production of glucosylceramide, thereby alleviating the substrate burden.[2][5]

The clinical use of Eliglustat is complicated by its extensive metabolism by CYP2D6, an enzyme with over 100 known genetic variants that can result in poor, intermediate, extensive, or ultrarapid metabolizer phenotypes.[4][6] This genetic variability significantly impacts drug clearance and exposure, necessitating genotype-specific dosing recommendations.[1]

Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This modification can strengthen the chemical bonds at sites of metabolic attack, leading to a slower rate of metabolism.[3] For a drug like Eliglustat, which is heavily reliant on CYP2D6 for its clearance, targeted deuteration has the potential to:

-

Reduce the metabolic clearance rate.

-

Increase systemic exposure and half-life.

-

Minimize the pharmacokinetic variability observed across different CYP2D6 metabolizer phenotypes.

-

Potentially allow for lower or less frequent dosing.

Pharmacokinetics of Non-Deuterated Eliglustat

The pharmacokinetic profile of standard Eliglustat is well-characterized and is summarized in the tables below. These data are primarily from studies in healthy volunteers and patients with Gaucher disease type 1.

Table 1: Key Pharmacokinetic Parameters of Eliglustat in Different CYP2D6 Metabolizer Phenotypes

| Parameter | Poor Metabolizers (PMs) | Intermediate Metabolizers (IMs) | Extensive Metabolizers (EMs) |

| Tmax (hours) | ~3 | ~2 | ~1.5 - 2 |

| Cmax (ng/mL) | 113 - 137 | 44.6 | 12.1 - 25.0 |

| AUC (ng·hr/mL) | 922 - 1057 | 306 | 76.3 - 143 |

| Half-life (t½) (hours) | ~8.9 | Not explicitly stated | ~6.5 |

| Clearance | Lower | Intermediate | Higher |

Data compiled from DrugBank Online.[5]

Table 2: Summary of Eliglustat Absorption, Distribution, Metabolism, and Excretion (ADME)

| ADME Parameter | Description |

| Absorption | Low oral bioavailability (<5% in EMs) due to extensive first-pass metabolism.[5] |

| Distribution | High volume of distribution. |

| Metabolism | Primarily metabolized by CYP2D6, with a minor contribution from CYP3A4.[1][2] |

| Excretion | Primarily excreted as metabolites in feces and urine.[7] |

Predicted Effects of Deuterium Labeling on Eliglustat Pharmacokinetics

While no specific data for deuterium-labeled Eliglustat is publicly available, the principles of deuterium modification allow for well-founded predictions. The primary sites of metabolism on the Eliglustat molecule are the octanoyl and dihydro-benzodioxane moieties. Targeted deuteration at these "soft spots" would likely lead to a decreased rate of oxidation by CYP2D6.

The anticipated pharmacokinetic changes for a deuterated Eliglustat analog include:

-

Reduced First-Pass Metabolism: This would lead to a significant increase in oral bioavailability.

-

Lowered Systemic Clearance: A slower rate of metabolism would decrease the overall clearance of the drug from the body.

-

Increased Half-Life: The terminal elimination half-life is expected to be prolonged.

-

Reduced Pharmacokinetic Variability: By making the molecule less susceptible to rapid metabolism by CYP2D6, the pharmacokinetic differences between extensive and poor metabolizers would likely be diminished.

Proposed Experimental Protocols for the Evaluation of Deuterium-Labeled Eliglustat

A rigorous evaluation of a novel deuterated Eliglustat analog would involve a series of in vitro and in vivo studies.

In Vitro Metabolic Stability and CYP Inhibition Assays

Objective: To determine the metabolic stability of deuterated Eliglustat in human liver microsomes and to assess its potential to inhibit major CYP450 enzymes.

Methodology:

-

Microsomal Incubation: Deuterated Eliglustat will be incubated with pooled human liver microsomes in the presence of NADPH. Samples will be taken at multiple time points.

-

LC-MS/MS Analysis: The concentration of the parent drug will be quantified at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

-

CYP Inhibition Assay: The potential for deuterated Eliglustat to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) will be assessed using a cocktail of probe substrates.[9][10] The formation of metabolites of the probe substrates will be measured by LC-MS/MS.

-

Data Analysis: The in vitro half-life and intrinsic clearance of deuterated Eliglustat will be calculated. IC50 values for CYP inhibition will be determined.

In Vivo Pharmacokinetic Study in a Relevant Animal Model

Objective: To determine the single-dose pharmacokinetic profile of deuterated Eliglustat in a suitable animal model (e.g., rats or dogs).

Methodology:

-

Animal Dosing: A cohort of animals will receive a single oral dose of deuterated Eliglustat. A parallel cohort will receive an intravenous dose to determine absolute bioavailability.

-

Blood Sampling: Blood samples will be collected at predetermined time points post-dosing.[11]

-

Plasma Analysis: Plasma concentrations of deuterated Eliglustat will be quantified by LC-MS/MS.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution will be calculated using non-compartmental analysis.

Metabolite Identification and Profiling

Objective: To identify and characterize the metabolites of deuterated Eliglustat.

Methodology:

-

Sample Collection: Plasma, urine, and feces will be collected from the in vivo pharmacokinetic study.

-

High-Resolution Mass Spectrometry (HRMS): Samples will be analyzed using high-resolution mass spectrometry to detect and identify potential metabolites.[12][13]

-

Data Processing: Data will be processed using specialized software to identify mass shifts corresponding to metabolic transformations (e.g., oxidation, glucuronidation).

Visualizations

Signaling Pathway of Eliglustat

Caption: Mechanism of action of Deuterium-Labeled Eliglustat.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic evaluation.

Logical Relationship of Deuteration to Improved Pharmacokinetics

Caption: Anticipated benefits of deuterium labeling on Eliglustat's pharmacokinetics.

Conclusion

Deuterium labeling of Eliglustat represents a promising strategy to overcome the pharmacokinetic challenges associated with its extensive and variable CYP2D6-mediated metabolism. A deuterated analog is predicted to exhibit improved bioavailability, a longer half-life, and reduced inter-individual variability in drug exposure. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such a candidate, from in vitro metabolic profiling to in vivo pharmacokinetic assessment. Further research into a deuterium-labeled Eliglustat is warranted to explore its potential as a next-generation therapy for Gaucher disease.

References

- 1. certara.com [certara.com]

- 2. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of eliglustat, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eliglustat Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioivt.com [bioivt.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpras.com [ijpras.com]

The Role of Eliglustat-d4 in Gaucher Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, is characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme glucocerebrosidase. Eliglustat, an oral substrate reduction therapy, serves as a potent inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[1][2] This technical guide delves into the critical role of its deuterated analog, Eliglustat-d4, in the research and development of this therapeutic agent. Primarily utilized as an internal standard in bioanalytical assays, this compound is indispensable for the accurate quantification of eliglustat in biological matrices. This document provides a comprehensive overview of the mechanism of action of eliglustat, detailed experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of key quantitative data.

Introduction to Gaucher Disease and Eliglustat

Gaucher disease is a genetic disorder resulting from mutations in the GBA gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase.[1] This enzymatic defect causes the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to the formation of "Gaucher cells."[1][2] These lipid-laden cells infiltrate various organs, primarily the spleen, liver, and bone marrow, causing a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[1][3]

Eliglustat offers a therapeutic strategy known as substrate reduction therapy (SRT).[4][5] Instead of replacing the deficient enzyme, eliglustat inhibits glucosylceramide synthase, the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids.[2][6] By reducing the rate of glucosylceramide synthesis, eliglustat aims to balance its production with its impaired degradation, thereby alleviating the substrate burden in patients.[1][4]

Mechanism of Action of Eliglustat

Eliglustat acts as a specific and potent inhibitor of glucosylceramide synthase.[7] This enzyme is responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[6] By inhibiting this initial step, eliglustat effectively reduces the production of glucosylceramide and downstream glycosphingolipids.[2]

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for accurate and precise measurement of the analyte of interest. The internal standard is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[8]

This compound is the deuterium-labeled version of eliglustat.[9] Stable isotope-labeled internal standards are considered the "gold standard" in mass spectrometry-based quantification because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, thus providing the most accurate correction for analytical variability.[8]

Experimental Protocols

Bioanalytical Method for Eliglustat Quantification in Plasma using LC-MS/MS

This section outlines a typical validated bioanalytical method for the determination of eliglustat in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

-

Eliglustat reference standard

-

This compound internal standard[9]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Human plasma (with anticoagulant)

4.1.2. Sample Preparation: Protein Precipitation

-

Thaw plasma samples, calibrators, and quality controls at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4.1.3. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is commonly used.[10]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

-

Flow Rate: 0.40 mL/min.[10]

-

Gradient Elution: A gradient is typically employed to ensure good separation of eliglustat from endogenous plasma components. The specific gradient profile should be optimized.

-

Injection Volume: 5-10 µL.

4.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[10]

-

MRM Transitions:

-

Eliglustat: m/z 405.4 → 84.1[10]

-

This compound: The precursor ion will be shifted by +4 Da (m/z 409.4), and the product ion will depend on the position of the deuterium labels. The specific transition should be determined by direct infusion of the this compound standard.

-

4.1.5. Calibration and Quality Control

-

Calibration curves are prepared by spiking known concentrations of eliglustat into blank plasma.

-

The concentration range should cover the expected therapeutic concentrations of eliglustat. A typical range might be 1-500 ng/mL.[10]

-

Quality control samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Quantitative Data Summary

The following tables summarize key quantitative data related to eliglustat and its use in Gaucher disease research.

Table 1: Physicochemical and Pharmacokinetic Properties of Eliglustat

| Parameter | Value | Reference |

| IC50 (Glucosylceramide Synthase) | 24 nM | [9] |

| Plasma Protein Binding | 76-83% | [11] |

| Metabolism | Extensively metabolized, primarily by CYP2D6 and to a lesser extent by CYP3A4. | [11] |

| Elimination Half-life | Approximately 6.8 hours (mean). | [12] |

| Time to Maximal Concentration (Tmax) | Approximately 2.3 hours (mean). | [12] |

| Recommended Dosing (CYP2D6 EMs and IMs) | 84 mg twice daily. | [6] |

| Recommended Dosing (CYP2D6 PMs) | 84 mg once daily. | [6] |

EMs: Extensive Metabolizers, IMs: Intermediate Metabolizers, PMs: Poor Metabolizers

Table 2: Clinical Efficacy of Eliglustat in Gaucher Disease Type 1 (ENGAGE Trial - 9 Months)

| Parameter | Eliglustat Group | Placebo Group | p-value | Reference |

| Change in Spleen Volume (%) | -27.77 | +2.26 | <0.001 | [6] |

| Change in Liver Volume (%) | -6.64 | - | 0.007 | [6] |

| Change in Hemoglobin (g/dL) | +1.22 | - | <0.01 | [6] |

| Change in Platelet Count (%) | +41.06 | - | <0.01 | [6] |

Conclusion

This compound is a vital tool in the research and development of eliglustat for the treatment of Gaucher disease. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic and clinical data. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this important therapeutic agent. The continued application of these robust analytical techniques will be essential for optimizing patient treatment and furthering our understanding of substrate reduction therapy in Gaucher disease and other lysosomal storage disorders.

References

- 1. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Eliglustat maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 6. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. A phase 2 study of eliglustat tartrate (Genz-112638), an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Distinctions of Eliglustat and Its Deuterated Analog, Eliglustat-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional differences between Eliglustat and its deuterated analog, Eliglustat-d4. Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, utilized in the treatment of Gaucher disease type 1. The strategic replacement of four hydrogen atoms with deuterium in this compound offers a valuable tool for pharmacokinetic and metabolic studies. This document outlines the core structural distinctions, presents comparative physicochemical and biological data, details relevant experimental methodologies, and illustrates the key signaling pathway affected by these compounds.

Introduction

Eliglustat is a small molecule therapeutic that functions as a substrate reduction therapy for Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][2] By inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids, Eliglustat effectively reduces the rate of glucosylceramide production.[2][3] The deuterated version, this compound, serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification of Eliglustat in biological matrices, crucial for pharmacokinetic and drug metabolism studies.[] This guide elucidates the fundamental differences and similarities between these two molecules.

Core Structural Differences

The primary structural difference between Eliglustat and this compound lies in the isotopic substitution on the 2,3-dihydro-1,4-benzodioxin moiety. In this compound, four hydrogen atoms on this aromatic ring system are replaced by deuterium atoms. This substitution does not alter the core chemical structure, stereochemistry, or the pharmacodynamic properties of the molecule but provides a distinct mass signature for analytical purposes.

Chemical Structures:

-

Eliglustat: N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide

-

This compound: N-((1R,2R)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl-2,2,3,3-D4)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data for Eliglustat and this compound.

| Physicochemical Properties | Eliglustat | This compound |

| Molecular Formula | C₂₃H₃₆N₂O₄ | C₂₃H₃₂D₄N₂O₄ |

| Molecular Weight | 404.54 g/mol [6] | 408.57 g/mol |

| Melting Point | 87-92 °C[6][7] | Not explicitly reported, expected to be similar to Eliglustat |

| Water Solubility | 0.113 mg/mL[1][8] | Not explicitly reported, expected to be similar to Eliglustat |

| Solubility in DMSO | ≥ 48 mg/mL (as tartrate salt)[9] | Not explicitly reported, expected to be similar to Eliglustat |

| Biological Activity | Eliglustat | This compound |

| Target | Glucosylceramide synthase (GCS) | Glucosylceramide synthase (GCS) |

| IC₅₀ (in intact MDCK cells) | 20 nM[3] | Not explicitly reported, expected to be identical to Eliglustat[10] |

| IC₅₀ (cell-free assay) | 115 nM (from MDCK cell homogenates)[3] | Not explicitly reported, expected to be identical to Eliglustat |

| Mechanism of Action | Inhibition of glucosylceramide synthesis[2][3] | Inhibition of glucosylceramide synthesis |

Experimental Protocols

Synthesis of Eliglustat

The synthesis of Eliglustat can be achieved through various reported routes. A common approach involves the following key steps, as synthesized from commercially available starting materials.[11][12]

-

Preparation of the Aldehyde Intermediate: 1,4-benzodioxan is subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to yield 2-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.

-

Formation of the Amino Alcohol Core: The chloroacetyl intermediate is reacted with a chiral amine, such as (R)-phenylglycinol, to introduce the first stereocenter. Subsequent reduction of the ketone and cyclization can be employed to form a key morpholinone intermediate.

-

Introduction of the Pyrrolidine Moiety: The morpholinone ring is opened with pyrrolidine, followed by reduction of the amide to yield the diamine backbone.

-

Acylation: The final step involves the acylation of the secondary amine with octanoyl chloride to afford Eliglustat.

-

Purification: The final product is purified by column chromatography.

Glucosylceramide Synthase (GCS) Inhibition Assay

The inhibitory activity of Eliglustat and its analogs on GCS can be determined using a cell-based or a cell-free assay.[13][14][15]

Cell-Based Assay:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium until they reach a desired confluency.

-

Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., Eliglustat) for a specified period.

-

Metabolic Labeling: A radiolabeled precursor, such as [¹⁴C]-serine or [³H]-palmitate, is added to the culture medium to allow for the de novo synthesis of sphingolipids.

-

Lipid Extraction: After incubation, the cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of radiolabeled glucosylceramide is quantified using a phosphorimager or by scintillation counting.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of glucosylceramide synthesis (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Eliglustat's Mechanism of Action and Impact on Autophagy

Eliglustat's primary mechanism is the direct inhibition of glucosylceramide synthase, leading to a reduction in the biosynthesis of glucosylceramide and other downstream glycosphingolipids.[2][3] Recent studies have also suggested a role for Eliglustat in modulating autophagy in certain cell types, such as osteoclasts. By inhibiting glycosphingolipid synthesis, Eliglustat may lead to the accumulation of TRAF3, a key negative regulator of the non-canonical NF-κB pathway, thereby inhibiting osteoclast formation.[16]

Caption: Mechanism of Eliglustat action on glycosphingolipid synthesis and autophagy.

Experimental Workflow for GCS Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC₅₀ of a GCS inhibitor.

Caption: Workflow for determining GCS inhibitory activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Eliglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Eliglustat CAS#: 491833-29-5 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. abmole.com [abmole.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Total Synthesis of Eliglustat via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2018193090A2 - Process for preparation of eliglustat hemitartrate and intermediates thereof - Google Patents [patents.google.com]

- 13. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucosylceramide synthase: assay and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for studying glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

Commercial Availability and Suppliers of Eliglustat-d4 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for Eliglustat-d4, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat. This document is intended to serve as a resource for researchers utilizing this compound in experimental settings, particularly in areas such as pharmacokinetics, metabolism studies, and as an internal standard in mass spectrometry-based quantification.

Introduction to Eliglustat and its Deuterated Analog

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2][3] By inhibiting this enzyme, Eliglustat effectively reduces the production of glucosylceramide, the accumulation of which is the primary cause of Gaucher disease.[1] Its deuterated analog, this compound, is a stable isotope-labeled version of the molecule. The incorporation of deuterium atoms results in a higher mass, making it an ideal internal standard for quantitative analysis of Eliglustat in biological matrices using mass spectrometry.[4] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Commercial Availability and Suppliers

This compound is available for research purposes from several specialized chemical suppliers. While product specifications can vary, it is typically supplied as a solid with high chemical and isotopic purity. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| MedchemExpress | This compound | 1628700-81-1 | C₂₃H₃₂D₄N₂O₄ | 408.57 | States that it is for research use only.[5] |

| Simson Pharma Limited | Eliglustat D4 | 1628700-81-1 | C₂₃H₃₂D₄N₂O₄ | 408.57 | Accompanied by a Certificate of Analysis.[6] |

| BOC Sciences | Eliglustat-[d4] | 1628700-81-1 | C₂₃H₃₂D₄N₂O₄ | 408.57 | Labeled as a treatment for Gaucher's disease for research.[] |

| Aquigen Bio Sciences | Eliglustat D4 | 1628700-81-1 | C₂₃H₃₂D₄N₂O₄ | 408.6 | Supplied with comprehensive characterization data.[8] |

Note: This table is not exhaustive and other suppliers may exist. Researchers are encouraged to compare suppliers based on their specific needs, including purity requirements, available analytical data, cost, and shipping times.

Technical Data and Specifications

Researchers procuring this compound should expect to receive a detailed Certificate of Analysis providing critical quantitative data.

Table 2: Typical Quantitative Data for Research-Grade this compound

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity (d4) | ≥99 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO, Methanol | As per supplier datasheet |

Experimental Protocols and Methodologies

The primary research application of this compound is as an internal standard for the quantification of Eliglustat in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Eliglustat in Biological Matrices using LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of Eliglustat in a biological matrix such as plasma.

Objective: To accurately measure the concentration of Eliglustat in plasma samples.

Materials:

-

Plasma samples containing Eliglustat

-

Eliglustat analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system

Methodology:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare a stock solution of Eliglustat and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Serially dilute the Eliglustat stock solution to create calibration standards at various concentrations.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range.

-

Spike blank plasma with the calibration standards and QC samples.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of a solution of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient can be optimized to achieve good separation of Eliglustat from other matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for Eliglustat and this compound. For example, a published method for Eliglustat used the transition m/z 405.4 → 84.1.[9] The transition for this compound would be expected at m/z 409.4 → 88.1 (or another characteristic fragment).

-

-

-

Data Analysis:

-

Integrate the peak areas for both Eliglustat and this compound.

-

Calculate the ratio of the peak area of Eliglustat to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Eliglustat in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Glucosylceramide Synthase Inhibition Assay

While this compound is primarily used as an internal standard, understanding the assay for its non-deuterated counterpart is crucial for researchers in this field.

Objective: To determine the inhibitory activity of a compound (e.g., Eliglustat) on glucosylceramide synthase.

Principle: The assay measures the enzymatic conversion of a labeled ceramide substrate to glucosylceramide. The inhibition of this conversion by a test compound is quantified.

Methodology:

-

Enzyme Source: Microsomal fractions isolated from cells or tissues known to express glucosylceramide synthase.[10]

-

Substrate: A labeled version of ceramide, such as a fluorescently tagged ceramide (e.g., NBD-C6-ceramide) or a radiolabeled ceramide.[10]

-

Reaction:

-

Incubate the microsomal preparation with the labeled ceramide substrate and UDP-glucose (the glucose donor) in a suitable buffer.

-

Include various concentrations of the inhibitor (Eliglustat) in the reaction mixture.

-

Allow the reaction to proceed for a defined period at 37°C.

-

-

Detection and Quantification:

-

Stop the reaction.

-

Extract the lipids.

-

Separate the labeled glucosylceramide product from the unreacted ceramide substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of product formed (e.g., by fluorescence detection or scintillation counting).

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve. Eliglustat has a reported IC₅₀ of approximately 24 nM.[4]

-

Signaling Pathways and Experimental Workflows

Glucosylceramide Synthesis Pathway and Inhibition by Eliglustat

The following diagram illustrates the simplified biosynthesis pathway of glucosylceramide and the point of inhibition by Eliglustat.

Caption: Glucosylceramide synthesis pathway and the inhibitory action of Eliglustat.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study of Eliglustat in a preclinical model, utilizing this compound as an internal standard.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of Eliglustat.

Conclusion

This compound is a critical tool for researchers studying the pharmacology of Eliglustat. Its commercial availability from several reputable suppliers ensures access for the scientific community. By serving as a reliable internal standard, this compound enables the accurate and precise quantification of Eliglustat in various biological matrices, which is fundamental for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Researchers should carefully consider the technical specifications provided by suppliers and adhere to validated experimental protocols to ensure the integrity and reproducibility of their results.

References

- 1. What is the mechanism of Eliglustat? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Eliglustat D4 | CAS No- 1628700-81-1 | Simson Pharma Limited [simsonpharma.com]

- 8. Eliglustat D4 | CAS No: 1628700-81-1 [aquigenbio.com]

- 9. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Safety, Handling, and Storage of Eliglustat-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive recommendations for the safe handling, storage, and use of Eliglustat-d4 in a laboratory setting. The information presented is intended to support researchers, scientists, and drug development professionals in maintaining a safe working environment and ensuring the integrity of the compound for experimental use.

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, an enzyme critical in the biosynthesis of glucosylceramides. Its deuterated form, this compound, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. While specific safety and stability data for the deuterated analog are not extensively available, the recommendations provided herein are based on the known properties of Eliglustat and its tartrate salt, with the understanding that the deuterated form is expected to exhibit a similar safety and stability profile.

Safety Recommendations

While comprehensive toxicological data for this compound is not publicly available, preclinical studies on Eliglustat tartrate indicate it is generally well-tolerated with limited toxicity.[1] However, as with any chemical compound, appropriate safety precautions must be observed.

1.1. Hazard Identification and Personal Protective Equipment (PPE)

General safety precautions should be followed to minimize exposure. Standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.

1.2. Toxicological Data Summary

The following table summarizes the available toxicological information for Eliglustat. It is important to note that this data is for the non-deuterated form and should be used as a reference for handling this compound.

| Parameter | Observation | Source |

| Acute Toxicity | No adverse effects observed in rats at single oral doses up to 400 mg/kg. At 400 mg/kg, a depression in respiratory rate was noted. | [1] |

| Carcinogenicity | Not carcinogenic to mice or rats in standard lifetime bioassays. | [2] |

| Adverse Events (Human) | The most common treatment-related adverse events reported in clinical trials (≥2% of patients) include dyspepsia, headache, upper abdominal pain, dizziness, diarrhea, and nausea.[3] | [3] |

| Overdose (Human) | Symptoms of overdose may include dizziness, disequilibrium, hypotension, bradycardia, nausea, and vomiting. There is no known antidote. | [4] |

Handling Procedures

Proper handling techniques are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

2.1. General Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Prevent the formation of dust when handling the solid form of the compound.

2.2. Experimental Protocol: Preparation of Stock Solutions

This protocol outlines a general procedure for preparing a stock solution of this compound for in vitro experiments.

-

Materials:

-

This compound (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable organic solvent

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

In a chemical fume hood, weigh the desired amount of this compound using a calibrated analytical balance.

-

Transfer the weighed compound to a sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the weighed this compound.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at the recommended temperature (see Section 3).

-

Storage and Stability

Proper storage is essential to maintain the stability and purity of this compound.

3.1. Storage Conditions

The following table provides recommended storage conditions for this compound.

| Form | Storage Temperature | Additional Recommendations |

| Solid | -20°C | Store in a tightly sealed container, protected from light and moisture. |

| Stock Solution (in organic solvent) | -20°C or -80°C | Aliquot to minimize freeze-thaw cycles. |

3.2. Stability and Degradation

Forced degradation studies on Eliglustat tartrate have shown that it is stable under basic, neutral, thermal, and photolytic conditions. However, significant degradation was observed under acidic and peroxide stress conditions.[5] Two primary degradation products have been identified as the cis-diastereoisomer of Eliglustat and the N-Oxide impurity of Eliglustat.[5] It is anticipated that this compound will exhibit a similar degradation profile.

Visualizations

4.1. Signaling Pathway: Inhibition of Glucosylceramide Synthesis

The primary mechanism of action of Eliglustat is the inhibition of glucosylceramide synthase. This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting this enzyme, Eliglustat reduces the production of glucosylceramide, thereby alleviating the substrate accumulation that is characteristic of Gaucher disease.[1]

References

- 1. ELIGLUSTAT TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carcinogenicity testing of eliglustat in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-term adverse event profile from four completed trials of oral eliglustat in adults with Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In-Vivo Analysis of Eliglustat Using Eliglustat-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Eliglustat-d4 in in-vivo experimental settings. The primary application of this deuterated analog is as an internal standard for the accurate quantification of Eliglustat in biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies.

Introduction

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate accumulation that is characteristic of Gaucher disease.

Accurate measurement of Eliglustat concentrations in in-vivo samples is essential for establishing its pharmacokinetic profile, determining optimal dosing regimens, and assessing drug-drug interactions. This compound, a stable isotope-labeled version of Eliglustat, is the ideal internal standard for bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Eliglustat, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring precise and accurate quantification of the parent drug.

Signaling Pathway of Eliglustat

Caption: Mechanism of action of Eliglustat in inhibiting glucosylceramide synthesis.

Quantitative Data from In-Vivo Studies

The following tables summarize key pharmacokinetic parameters of Eliglustat from in-vivo studies in both preclinical animal models and humans. These values are typically determined using bioanalytical methods employing a deuterated internal standard like this compound.

Table 1: Pharmacokinetic Parameters of Eliglustat in Rats

| Parameter | Value | Reference |

| Dose | 10 mg/kg (oral) | [1] |

| Cmax (ng/mL) | 285.4 ± 45.7 | [1] |

| Tmax (h) | 0.58 ± 0.14 | [1] |

| AUC (0-t) (ng·h/mL) | 672.8 ± 102.6 | [1] |

| AUC (0-∞) (ng·h/mL) | 689.5 ± 108.3 | [1] |

Table 2: Human Pharmacokinetic Parameters of Eliglustat (84 mg twice daily)

| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Intermediate Metabolizers (IMs) | CYP2D6 Poor Metabolizers (PMs) | Reference |

| Cmax (ng/mL) | 12.1 - 25.0 | 44.6 | 113 - 137 | [2] |

| Tmax (h) | 1.5 - 2 | 2 | 3 | [2] |

| AUC (τ) (ng·h/mL) | 76.3 - 143 | 306 | 922 - 1057 | [2] |

| Elimination Half-life (h) | 6.5 | Not Specified | 8.9 | [2] |

Experimental Protocols

Protocol 1: Quantification of Eliglustat in Rat Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the quantitative analysis of Eliglustat in rat plasma, a common procedure in preclinical pharmacokinetic studies.

1. Materials and Reagents

-

Eliglustat (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Rat plasma (blank, collected with an appropriate anticoagulant)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eliglustat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Eliglustat stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

3. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank rat plasma with the appropriate Eliglustat working standard solutions to create a calibration curve with a series of concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations, independent of the calibration standards.

4. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Eliglustat: m/z 405.4 → 84.1[1]

-

This compound: m/z 409.4 → 88.1 (predicted, adjust based on actual mass)

-

6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Eliglustat to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the data.

-

Determine the concentration of Eliglustat in the QC and unknown samples from the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for pharmacokinetic analysis of Eliglustat in in-vivo samples.

References

Application Notes and Protocols for the Bioanalysis of Eliglustat in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Eliglustat in human plasma, a critical process in drug development and clinical monitoring. The protocols outlined below cover three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), all of which are coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection. Eliglustat-d4 is utilized as the internal standard (IS) to ensure accuracy and precision.

I. Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is paramount for accurate bioanalysis. It aims to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate quantification. Eliglustat is moderately bound to plasma proteins (76-83%)[1][2][3], a factor that must be considered when choosing a sample preparation method to ensure efficient recovery.

-

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain the analyte and internal standard while matrix components are washed away. It is known for providing very clean extracts, which can prolong the life of the analytical column and mass spectrometer.

-

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. LLE is often more effective than protein precipitation in removing matrix components.

-

Protein Precipitation (PPT): This is the simplest and fastest technique, where a solvent is added to the plasma to precipitate proteins. While quick, it may result in less clean extracts compared to SPE and LLE.

II. Quantitative Data Summary

The following table summarizes the performance characteristics of the three sample preparation methods for the analysis of Eliglustat in plasma.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery | >85% (assumed based on typical performance) | 83% (Eliglustat), 95% (IS)[4] | 61% (Eliglustat), 89% (IS)[4] |

| Matrix Effect | Minimal (expected with thorough washing) | Not explicitly reported, but generally lower than PPT | Can be significant if not optimized |

| Linearity Range | 0.200 to 1000 ng/mL[5] | 0.3 to 10 µg/mL (HPLC-UV method)[4] | Not explicitly reported for a validated LC-MS/MS method |

| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL[5] | 0.3 µg/mL (HPLC-UV method)[4] | Not explicitly reported |

| Intra-run Precision (%CV) | <15%[5] | 4.31-10.90%[4] | Not explicitly reported |

| Inter-run Precision (%CV) | <15%[5] | 4.82-9.97%[4] | Not explicitly reported |

| Intra-run Accuracy (%D) | within 15% of nominal values[5] | 96.27-107.35%[4] | Not explicitly reported |

| Inter-run Accuracy (%D) | within 15% of nominal values[5] | 96.80-106.57%[4] | Not explicitly reported |

III. Experimental Protocols

A. Reagents and Materials

-

Eliglustat and this compound reference standards

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Sodium phosphate buffer (25 mM, pH 7.4)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

-

Methyl tert-butyl ether (MTBE) (for LLE)

-

Ammonium hydroxide (for LLE)

B. Instrumentation: LC-MS/MS System

A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) source is recommended.

| Parameter | Setting |

| Chromatographic Column | C18 reverse-phase column (e.g., Merck Chromolith SpeedROD RP-18e, 50 × 4.6 mm)[5] |

| Mobile Phase A | 0.1% Formic acid in water[5] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |

| Flow Rate | 0.8 mL/min (example) |

| Injection Volume | 10 µL (example) |

| Ionization Mode | Positive Ion Electrospray (ESI) or APCI[5] |

| MRM Transitions | Eliglustat: m/z 405.31 → 84.02[5], This compound: m/z 409.31 → 84.08 (assuming d4 on the octanoyl moiety) |

C. Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the quantification of Eliglustat in human plasma[5].

-

Sample Pre-treatment:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Add 600 µL of 25 mM sodium phosphate buffer (pH 7.4) and vortex mix.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of water.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

-

Elution:

-

Elute Eliglustat and this compound with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

D. Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method that found LLE to be more efficient than PPT for Eliglustat extraction[4].

-

Sample Preparation:

-

To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.

-

Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

-

Extraction:

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

E. Protocol 3: Protein Precipitation (PPT)

This is a general protocol for protein precipitation.

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

-

-

Precipitation:

-

Add 300 µL of cold acetonitrile.

-

Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Transfer and Analysis:

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject directly into the LC-MS/MS system. Alternatively, for a cleaner sample, the supernatant can be evaporated and reconstituted as described in the SPE and LLE protocols.

-

IV. Visualizations

Caption: General workflow for Eliglustat plasma sample preparation and analysis.

Caption: Detailed workflow for the Solid-Phase Extraction (SPE) protocol.

Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.

Caption: Detailed workflow for the Protein Precipitation (PPT) protocol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Eliglustat tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. academic.oup.com [academic.oup.com]

- 5. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the NMR Spectroscopic Characterization of Eliglustat-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of Eliglustat-d4 using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended for researchers familiar with the principles of NMR.

Introduction

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, an essential enzyme in the biosynthesis of most glycosphingolipids. It is approved for the treatment of Gaucher disease type 1. Isotopic labeling, such as the introduction of deuterium (d), is a common strategy in drug development to study metabolism and pharmacokinetics. This compound is a deuterated analog of Eliglustat. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of small molecules like this compound. This document provides protocols and data for the characterization of this compound using ¹H and ¹³C NMR.

Mechanism of Action of Eliglustat

Eliglustat functions as a substrate reduction therapy for Gaucher disease. The underlying cause of this genetic disorder is a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in lysosomes. Eliglustat inhibits glucosylceramide synthase, the enzyme that catalyzes the first committed step in the biosynthesis of glucosylceramides from ceramide and UDP-glucose. By inhibiting this enzyme, Eliglustat reduces the production of glucosylceramide, thereby alleviating the substrate burden on the deficient glucocerebrosidase.

Signaling Pathway Diagram

Application Notes and Protocols for the Quantitative Analysis of Eliglustat in Biological Matrices using Eliglustat-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the quantitative analysis of Eliglustat in biological matrices, specifically plasma and urine, using a stable isotope-labeled internal standard, Eliglustat-d4. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalytical applications. This document outlines the necessary reagents, instrumentation, sample preparation procedures, and chromatographic and mass spectrometric conditions. Furthermore, it presents a summary of the method validation parameters, including linearity, accuracy, precision, and recovery, to ensure reliable and reproducible results for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase.[1][2] Accurate quantification of Eliglustat in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as for ensuring patient safety and therapeutic efficacy.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision.[5] This protocol describes a robust and validated UPLC-MS/MS method for the determination of Eliglustat in plasma and urine.

Experimental Protocols

Materials and Reagents

-

Analytes: Eliglustat and this compound (internal standard)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA) - all LC-MS grade

-

Water: Deionized water, 18 MΩ·cm or higher purity

-

Biological Matrices: Human plasma and urine (with appropriate anticoagulants for plasma, e.g., K2EDTA)

-

Other: 96-well plates, polypropylene tubes

Instrumentation

-

UPLC System: A system capable of gradient elution at flow rates suitable for 2.1 mm ID columns (e.g., Waters ACQUITY UPLC or equivalent).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters XEVO TQ-S or equivalent).

-

Analytical Column: A reversed-phase C18 column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6][7]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eliglustat and this compound in methanol to prepare individual stock solutions.

-